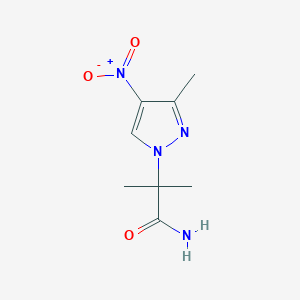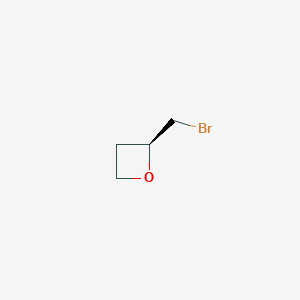![molecular formula C17H21ClN2OS B2487762 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride CAS No. 2418595-41-0](/img/structure/B2487762.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules like this one often involves multi-step chemical reactions, starting from simpler precursors. Although specific details on the synthesis of this exact molecule were not found, similar compounds have been synthesized through reactions such as amine exchange, reductive amination, and the use of catalysts to form amide bonds from corresponding acids and amines. These methods showcase the intricate techniques used to assemble complex molecular architectures (Manolov et al., 2023), (Boggs et al., 2007).
Molecular Structure Analysis
The molecular structure is characterized through techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy). These methods provide detailed information on the arrangement of atoms within the molecule, the stereochemistry, and the presence of specific functional groups. For example, Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize polymorphic forms of a structurally related compound, highlighting the importance of solid-state characterization in understanding molecular structures (Vogt et al., 2013).
Wissenschaftliche Forschungsanwendungen
Polymorphic Forms and Analytical Characterization
- Research on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a structurally related compound, has been characterized for its polymorphic forms using spectroscopic and diffractometric techniques. This highlights the compound's relevance in pharmaceutical research for its complex analytical and physical characterization challenges (Vogt et al., 2013).
Synthesis and Tautomerism Studies
- A study on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally similar, demonstrated two complementary pathways for preparation, highlighting the compound's significance in synthetic chemistry and tautomerism studies (Lim et al., 2018).
Diastereoselective Synthesis
- The diastereoselective synthesis of certain N-containing heterocyclic compounds, related in structure to the compound , was explored, emphasizing the compound's potential in the field of organic synthesis and stereochemistry (Saberi et al., 2015).
Antimicrobial Activity Research
- Research on N-(naphthalen-1-yl)propanamide derivatives, similar in structure, explored their antimicrobial activity, suggesting potential applications of the compound in antimicrobial studies (Evren et al., 2020).
Structural Analysis and Biological Activity
- Studies on N-((6-bromo-2-methoxyquinolin-3- yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, a related compound, provided insights into structural and biological activities, indicating similar potential research areas for the compound (Bai et al., 2012).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, related structurally, shows the compound's relevance in advanced synthetic methodologies (Tan et al., 2017).
Safety And Hazards
The related compound, (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol, is labeled with the GHS07 pictogram. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Eigenschaften
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS.ClH/c1-11-6-7-13(21-11)8-9-16(20)19-15-10-12-4-2-3-5-14(12)17(15)18;/h2-7,15,17H,8-10,18H2,1H3,(H,19,20);1H/t15-,17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNDGGXHJPGMG-SSPJITILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)NC2CC3=CC=CC=C3C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)CCC(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)




![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)


![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)